molecular formula C40H59N7O6S B15285991 deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2

deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2

Cat. No.: B15285991
M. Wt: 766.0 g/mol
InChI Key: HQKPTSSZOJLFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 is a synthetic peptide composed of several amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents, acylating agents.

Major Products

    Oxidation products: Methionine sulfoxide, methionine sulfone.

    Reduction products: Free thiols from disulfide bonds.

    Substitution products: Modified peptides with altered functional groups.

Scientific Research Applications

Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met: Lacks the NH2 group at the C-terminus.

    Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2: Contains the amino group on the ornithine residue.

    Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-Leu-DL-Met-NH2: Lacks the N-methyl group on the leucine residue.

Uniqueness

Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 is unique due to its specific sequence and modifications, which confer distinct properties and potential applications. The presence of N-methyl and deamino modifications can influence the peptide’s stability, binding affinity, and biological activity.

Properties

IUPAC Name

N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[[2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKPTSSZOJLFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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